![molecular formula C12H11N5O B143270 8-Amino-3-benzylhypoxanthine CAS No. 139460-96-1](/img/structure/B143270.png)
8-Amino-3-benzylhypoxanthine
Overview
Description
8-Amino-3-benzylhypoxanthine is a purine derivative that has garnered significant attention due to its potential therapeutic and environmental applications. This compound exhibits various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3-benzylhypoxanthine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and amino derivatives with hypoxanthine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The process is optimized for scalability, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3-benzylhypoxanthine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound 8-Amino-3-benzylhypoxanthine (ABH) is a purine derivative that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by case studies and comprehensive data.
Cancer Research
ABH has been investigated for its role in cancer treatment due to its ability to inhibit adenosine signaling pathways that are often exploited by tumors to evade immune detection. Studies have shown that ABH can enhance the efficacy of certain chemotherapeutic agents by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.
Case Study:
- A study published in Cancer Immunology Research demonstrated that ABH treatment in murine models led to a significant reduction in tumor growth when combined with checkpoint inhibitors. The combination therapy resulted in improved survival rates compared to controls .
Neuroprotection
Research indicates that ABH may offer neuroprotective benefits by antagonizing adenosine receptors involved in neurodegenerative diseases. Its application in models of Parkinson's and Alzheimer's diseases has shown promise.
Case Study:
- In a study involving transgenic mice models of Alzheimer's disease, administration of ABH resulted in decreased amyloid-beta plaque formation and improved cognitive function, suggesting a protective effect against neurodegeneration .
Cardiovascular Applications
ABH has been explored for its potential to modulate cardiovascular functions by affecting adenosine signaling pathways involved in heart rate regulation and vascular tone.
Case Study:
- A clinical trial assessed the effects of ABH on patients with coronary artery disease. Results indicated that ABH administration led to improved endothelial function and reduced markers of inflammation, suggesting cardiovascular benefits .
Table 1: Summary of Applications and Findings
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Research | Adenosine receptor antagonism | Enhanced efficacy of chemotherapy agents |
Neuroprotection | Inhibition of neurodegenerative pathways | Reduced amyloid-beta plaques; improved cognition |
Cardiovascular Health | Modulation of vascular tone | Improved endothelial function; reduced inflammation |
Table 2: Case Studies Overview
Study Title | Year | Subject | Outcome |
---|---|---|---|
ABH and Tumor Growth | 2020 | Murine Models | Significant reduction in tumor size |
Neuroprotective Effects of ABH | 2021 | Transgenic Mice | Decreased amyloid formation |
Cardiovascular Benefits of ABH | 2022 | Human Subjects | Improved endothelial function |
Mechanism of Action
The mechanism of action of 8-Amino-3-benzylhypoxanthine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 8-Aminoquinoline
- 8-Hydroxyquinoline
- 3-Benzylhypoxanthine
Comparison: 8-Amino-3-benzylhypoxanthine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antiviral or anticancer properties, making it a valuable compound for further research and development .
Biological Activity
8-Amino-3-benzylhypoxanthine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP). This article discusses the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis and Structure
The synthesis of this compound involves the modification of hypoxanthine derivatives. The introduction of an amino group at the 8-position and a benzyl group at the 3-position enhances its biological activity. The structural modifications are crucial for optimizing its interaction with biological targets, particularly PNP.
Inhibition of Purine Nucleoside Phosphorylase (PNP)
This compound has been evaluated for its inhibitory effects on PNP, an enzyme involved in purine metabolism. The inhibition of PNP can have significant implications in various medical conditions, including autoimmune diseases and cancers.
- IC50 Values : The compound exhibits an IC50 value of approximately 42.6 µM in PNP assays, indicating moderate potency compared to other known inhibitors .
Compound | IC50 (µM) in PNP Assay | IC50 (µM) in MOLT-4 Assay |
---|---|---|
This compound | 42.6 | 65.2 |
8-Amino-9-thienylguanine | 0.17 | 0.82 |
Cytotoxic Effects
The cytotoxicity of this compound was assessed using a T-lymphoblastoid cell line (MOLT-4). The compound demonstrated significant cytotoxic effects, which may be beneficial in targeting T-cell leukemias.
The mechanism through which this compound exerts its effects primarily involves the inhibition of PNP. This inhibition leads to an accumulation of toxic metabolites in T-cells, potentially inducing apoptosis and reducing cell proliferation.
Case Studies and Clinical Relevance
Research indicates that compounds like this compound may serve as T-cell-selective immunosuppressive agents. Their application could be particularly relevant in:
- Autoimmune Disorders : By selectively inhibiting T-cell activity, these compounds may help manage conditions such as rheumatoid arthritis.
- Organ Transplantation : Immunosuppressive therapies are critical to prevent organ rejection.
- Oncology : Targeting T-cell leukemias with selective inhibitors could improve treatment outcomes.
Research Findings
A study conducted by researchers synthesized various derivatives of hypoxanthines and assessed their biological activities. The findings highlighted that specific structural modifications could enhance the potency of these compounds against PNP and their cytotoxic effects on cancer cell lines .
Properties
IUPAC Name |
8-amino-3-benzyl-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-15-9-10(16-12)17(7-14-11(9)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZYVCKOBOLXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C3=C2N=C(N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161053 | |
Record name | 8-Amino-3-benzylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139460-96-1 | |
Record name | 8-Amino-3-benzylhypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139460961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-3-benzylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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